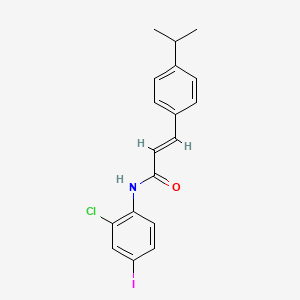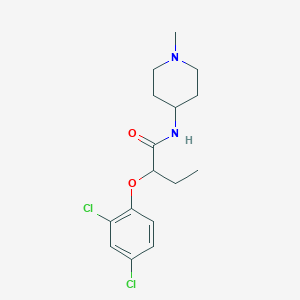
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and its target proteins. This covalent bonding results in the stabilization of protein-protein interactions, which can be used to study the function of these interactions in a variety of biological processes.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and transcription factors. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in laboratory experiments is its ability to bind to a wide range of proteins, making it a valuable tool for studying protein-protein interactions. However, there are also limitations to the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new methods for synthesizing the compound, the identification of new target proteins, and the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide and its potential applications in a variety of scientific fields.
Conclusion
In conclusion, N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is a valuable tool for studying protein-protein interactions and has potential applications in a variety of scientific fields. While there are limitations to the use of this compound, ongoing research is likely to uncover new applications and potential therapeutic uses for N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in the future.
Méthodes De Synthèse
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-iodoaniline with 4-isopropylphenylacetic acid, followed by the addition of acryloyl chloride. This reaction results in the formation of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide as a tool for studying protein-protein interactions. This compound has been shown to bind to a variety of proteins, including transcription factors, enzymes, and receptors, making it a valuable tool for studying the interactions between these proteins.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-4-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(20)11-16(17)19/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSUCVPZSORFW-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)

![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)

amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)